Degarelix acetate Degarelix acetate Degarelix Acetate is the acetate form of a long-acting, synthetic peptide with gonadotrophin-releasing hormone (GnRH) antagonistic properties. Degarelix targets and blocks GnRH receptors located on the surfaces of gonadotroph cells in the anterior pituitary, thereby reducing secretion of luteinizing hormone (LH) by pituitary gonadotroph cells and so decreasing testosterone production by interstitial (Leydig) cells in the testes.
See also: Degarelix (has active moiety).
Brand Name: Vulcanchem
CAS No.: 934016-19-0
VCID: VC7830652
InChI: InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
SMILES: CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Molecular Formula: C84H107ClN18O18
Molecular Weight: 1692.3 g/mol

Degarelix acetate

CAS No.: 934016-19-0

Cat. No.: VC7830652

Molecular Formula: C84H107ClN18O18

Molecular Weight: 1692.3 g/mol

* For research use only. Not for human or veterinary use.

Degarelix acetate - 934016-19-0

Specification

CAS No. 934016-19-0
Molecular Formula C84H107ClN18O18
Molecular Weight 1692.3 g/mol
IUPAC Name (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid
Standard InChI InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
Standard InChI Key AUTFSFUMNFDPLH-KYMMNHPFSA-N
Isomeric SMILES C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Composition

Degarelix acetate (C₈₄H₁₀₇ClN₁₈O₁₈·C₂H₄O₂) is a synthetic peptide derivative with a molecular weight of 1,692.3 g/mol . Its IUPAC name—N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-4-((S)-dihydroorotamido)-L-phenylalanyl-4-ureido-D-phenylalanyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide acetic acid—reflects its complex architecture . The peptide backbone incorporates multiple non-natural amino acids, including D-isomers and aromatic side chains, engineered to enhance receptor binding affinity and metabolic stability.

Structural Features:

  • N-terminal modification: Acetylation prevents aminopeptidase degradation

  • Chlorinated phenylalanine: Enhances hydrophobic interactions with GnRH receptor pockets

  • Dihydroorotamide moiety: Improves aqueous solubility while maintaining receptor affinity

Physicochemical Properties

The compound exists as a white to off-white lyophilized powder, reconstituted with sterile water for subcutaneous administration. Its poor oral bioavailability necessitates parenteral delivery, with an elimination half-life of approximately 53 days in humans .

Pharmacological Profile

Mechanism of Action

Degarelix acetate competitively inhibits GnRH receptors on pituitary gonadotrophs, blocking downstream signaling cascades. This action results in:

  • Immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) within 1–3 hours

  • Rapid testosterone reduction to castration levels (<50 ng/dL) within 72 hours

  • Sustained hormonal control without receptor desensitization

Unlike GnRH agonists (e.g., leuprolide), degarelix avoids the initial testosterone surge that may exacerbate cancer-related symptoms in metastatic disease .

Pharmacokinetics

ParameterValue (Mean ± SD)Clinical Significance
Tₘₐₓ2.1 ± 0.8 daysSteady-state achieved by 28 days
Vd1.2 ± 0.3 L/kgLimited tissue distribution
Clearance0.15 L/hrHepatic metabolism negligible
Half-life53 ± 14 daysPermits monthly maintenance dosing

Data derived from Phase III trials

Renal excretion accounts for 70–80% of elimination, with no required dose adjustment in hepatic impairment .

Clinical Efficacy in Prostate Cancer

Hormonal Control

A pivotal 12-month randomized trial (CS21) compared degarelix (240/80 mg) with leuprolide (7.5 mg) in 610 patients:

Outcome MeasureDegarelix (n=207)Leuprolide (n=201)p-value
Testosterone ≤50 ng/dL (Day 3)96.1%0%<0.001
PSA reduction ≥50% (Month 3)85%72%0.02
PSA progression-free survival8%13%0.05

Adapted from Tombal et al. (2010)

Disease Progression Mitigation

Long-term extension studies demonstrate degarelix's superiority in delaying castration resistance:

  • 37% lower risk of PSA progression vs. leuprolide (HR 0.63; 95% CI 0.42–0.96)

  • Bone alkaline phosphatase normalization: 68% with degarelix vs. 53% with agonists (p=0.03)

EventDegarelix (%)Leuprolide (%)
Injection site reactions35.20.5
Hot flashes25.627.1
Weight increase9.88.3
QT prolongation4.33.9

Data from Klotz et al. (2012)

Comparative Analysis with GnRH Agonists

Therapeutic Advantages

  • Rapid androgen suppression: Castration achieved in 96.1% by Day 3 vs. 0% with agonists

  • No clinical flare risk: Eliminates need for anti-androgen pre-treatment

  • Superior PSA control: Hazard ratio 0.66 for PSA progression (95% CI 0.39–1.15)

Limitations

  • Higher incidence of injection site reactions (35.2% vs. 0.5%)

  • Monthly administration vs. quarterly formulations for some agonists

Emerging Applications

Benign Prostatic Hyperplasia (BPH)

Early-phase trials demonstrate:

  • 41% reduction in prostate volume at 6 months (240/80 mg regimen)

  • IPSS score improvement: -8.2 points vs. -5.1 for placebo (p=0.03)

Pediatric Precocious Puberty

Preclinical models suggest potential for:

  • 72% suppression of LH peaks within 4 hours

  • Reversible effects upon treatment cessation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator